![molecular formula C5H10ClN B1410523 Spiro[2.2]pentan-1-amine hydrochloride CAS No. 17202-70-9](/img/structure/B1410523.png)

Spiro[2.2]pentan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

spiro[2.2]pentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEUEPAPLHVPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17202-70-9 | |

| Record name | Spiro[2.2]pentan-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | spiro[2.2]pentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Spiro[2.2]pentan-1-amine hydrochloride" molecular weight

An In-Depth Technical Guide to Spiro[2.2]pentan-1-amine Hydrochloride: Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fascinating and structurally unique small molecule, stands at the forefront of modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a compelling scaffold for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, outlining a plausible synthetic pathway, and exploring its significance and potential applications in the field of drug discovery. By synthesizing established principles of spirocycle chemistry with forward-looking insights, this document serves as a critical resource for researchers aiming to leverage this intriguing building block in their drug development endeavors.

Introduction: The Rise of Spirocycles in Drug Discovery

The paradigm of drug design has progressively shifted from "flatland" — the realm of planar aromatic systems — towards more three-dimensional molecular architectures. This evolution is driven by the need to enhance selectivity, improve physicochemical properties, and access novel chemical space. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this pursuit.[1] Their inherent rigidity and well-defined exit vectors allow for precise spatial positioning of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets.

Spiro[2.2]pentane, the parent scaffold of the title compound, is the smallest and most strained of the spiroalkanes. This high degree of strain, however, translates into a unique conformational rigidity and a distinct spatial arrangement of substituents, making it an attractive motif for medicinal chemists.[2] This guide focuses specifically on the hydrochloride salt of its primary amine derivative, a key building block for the introduction of this spirocyclic core into more complex drug candidates.

Physicochemical Properties of Spiro[2.2]pentan-1-amine and its Hydrochloride Salt

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic feasibility to pharmacokinetic behavior.

Core Structure and Molecular Weight

The core structure of Spiro[2.2]pentan-1-amine consists of two fused cyclopropane rings sharing a central carbon atom, with a primary amine substituent on one of the rings. The hydrochloride salt is formed by the protonation of this amine group.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Spiro[2.2]pentan-1-amine | C₅H₉N | 83.13[3] |

| This compound | C₅H₁₀ClN | 119.59[4] |

Table 1: Molecular properties of Spiro[2.2]pentan-1-amine and its hydrochloride salt.

The relatively low molecular weight of this building block makes it an ideal starting point for fragment-based drug design and for incorporation into larger molecules without significantly increasing molecular size, a critical factor for maintaining drug-likeness.

Structural and Stereochemical Considerations

The spiro[2.2]pentane core is inherently chiral when substituted asymmetrically. The "(S)" designation in "(S)-Spiro[2.2]pentan-1-amine hydrochloride" refers to the specific stereoisomer, a crucial detail in drug development where enantiomers can exhibit vastly different biological activities and toxicities. The rigid nature of the fused cyclopropane rings locks the substituents into well-defined spatial orientations.

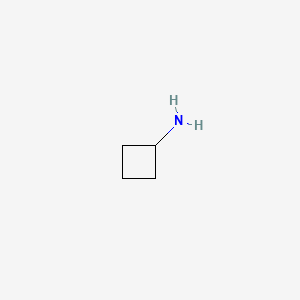

Figure 1: 2D representation of this compound.

Synthesis of this compound: A Strategic Approach

The synthesis of highly strained spiro[2.2]pentane derivatives presents a significant challenge. However, established methodologies for the creation of similar structures provide a solid foundation for a plausible synthetic route. A general and efficient method for the synthesis of amido-spiro[2.2]pentanes involves the Simmons-Smith cyclopropanation of allenamides.[5] This approach can be adapted to generate the desired amine.

Proposed Synthetic Workflow

The following multi-step synthesis illustrates a logical pathway to obtain Spiro[2.2]pentan-1-amine, which can then be converted to its hydrochloride salt.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiro[2.2]pentan-1-amine | C5H9N | CID 15518780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Spiro[2.2]pentan-1-amine hydrochloride 95% | CAS: 249563-59-5 | AChemBlock [achemblock.com]

- 5. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Enantioselective Synthesis of Spiro[2.2]pentan-1-amine: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the emerging structural motifs, highly strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies. Spiro[2.2]pentanes, as rigid carbocyclic structures with well-defined exit vectors and a high fraction of sp³-hybridized carbons (Fsp³), represent a particularly intriguing class of building blocks.[1] The inherent strain in these molecules can lead to unexpected and favorable binding interactions with biological targets. Specifically, the chiral amine, Spiro[2.2]pentan-1-amine, is a valuable synthon for introducing this unique spirocyclic motif into drug candidates, potentially enhancing their potency and metabolic stability. However, the construction of this highly strained, chiral amine presents considerable synthetic challenges, necessitating the development of robust and stereocontrolled methodologies.

This in-depth technical guide provides a comprehensive overview of a key strategy for the enantioselective synthesis of Spiro[2.2]pentan-1-amine, focusing on a robust pathway that proceeds through a chiral carboxylic acid intermediate followed by a stereoretentive Curtius rearrangement. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with the knowledge to effectively incorporate this valuable building block into their synthetic programs.

The Synthetic Challenge: Navigating Strain and Stereochemistry

The synthesis of Spiro[2.2]pentan-1-amine is complicated by two primary factors: the high degree of ring strain in the bicyclic system and the need to control the stereochemistry at the C1 position. Traditional cyclopropanation methods are often not directly applicable for the construction of densely functionalized spiropentanes.[1] Furthermore, the introduction of the amine functionality must be achieved in an enantioselective manner to access single-enantiomer products, which is a critical requirement for clinical development.

A Strategic Approach: Asymmetric Synthesis via a Chiral Carboxylic Acid and Curtius Rearrangement

A logical and effective strategy for the enantioselective synthesis of Spiro[2.2]pentan-1-amine involves the initial preparation of an enantiomerically enriched spiro[2.2]pentane-1-carboxylic acid. This chiral carboxylic acid can then be converted to the target amine with retention of stereochemistry via the Curtius rearrangement.[2][3] This approach decouples the challenge of constructing the strained spirocycle from the introduction of the chiral amine functionality.

Caption: Overall synthetic strategy for enantioselective synthesis.

Part 1: Enantioselective Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

The cornerstone of this strategy is the ability to generate the chiral carboxylic acid precursor with high enantiomeric excess. One effective method involves the use of a chiral auxiliary. Chiral auxiliaries, such as pseudoephedrine and its analogue pseudoephenamine, are widely employed for diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids.[4]

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of (S)-Spiro[2.2]pentane-1-carboxylic Acid

-

Amide Formation: (1R,2R)-Pseudoephenamine is coupled with spiro[2.2]pentane-1-carboxylic acid using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in an aprotic solvent like dichloromethane (DCM) to form the corresponding chiral amide.

-

Enolate Formation and Alkylation (Hypothetical Adaptation): While direct alkylation at the spiro[2.2]pentane core is not straightforward, a more practical approach involves constructing the spirocycle on a chiral auxiliary-bound precursor. An alternative, more established route, would be the diastereoselective cyclopropanation of a chiral auxiliary-bound allene precursor.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved under acidic or basic conditions to yield the enantiomerically enriched (S)-spiro[2.2]pentane-1-carboxylic acid. The high crystallinity of amides derived from pseudoephenamine can facilitate purification by recrystallization at the diastereomeric amide stage, leading to high diastereomeric and subsequent enantiomeric purity.[4]

Part 2: Curtius Rearrangement for Stereoretentive Amination

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an amine, via an acyl azide and an isocyanate intermediate, with complete retention of the stereochemistry of the migrating group.[2][3] This makes it an ideal method for converting the enantiopure spiro[2.2]pentane-1-carboxylic acid into the desired chiral amine. The use of diphenylphosphoryl azide (DPPA) is a common and convenient one-pot method for this transformation.[5]

Experimental Protocol: Curtius Rearrangement of (S)-Spiro[2.2]pentane-1-carboxylic Acid

-

Reaction Setup: To a solution of (S)-spiro[2.2]pentane-1-carboxylic acid in an inert solvent such as toluene or tert-butanol, is added triethylamine (TEA) followed by diphenylphosphoryl azide (DPPA).

-

Isocyanate Formation: The reaction mixture is heated to induce the rearrangement of the initially formed acyl azide to the corresponding isocyanate. Nitrogen gas is evolved during this step.

-

In situ Trapping: The isocyanate is not isolated but is trapped in situ with a suitable nucleophile. If the reaction is performed in tert-butanol, the isocyanate is trapped as the Boc-protected amine. Alternatively, adding benzyl alcohol will yield the Cbz-protected amine.

-

Deprotection: The resulting Boc- or Cbz-protected amine is then deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM for Boc) or hydrogenolysis (for Cbz) to afford the final product, (S)-Spiro[2.2]pentan-1-amine, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Caption: Key steps in the Curtius rearrangement.

Alternative and Emerging Strategies

While the chiral auxiliary and Curtius rearrangement approach is robust, other methods for the enantioselective synthesis of spiro[2.2]pentane derivatives are also being explored.

-

Asymmetric Cyclopropanation: The Simmons-Smith cyclopropanation of chiral allenamides has been shown to produce amido-spiro[2.2]pentanes.[6][7] Although diastereoselectivity can be an issue with unsubstituted allenamides, the use of α-substituted allenamides has shown promise in improving the stereochemical outcome. Subsequent hydrolysis of the amide would provide the target amine.

-

Carbometalation of Cyclopropenes: A newer approach involves the regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes.[1][8] This method allows for the construction of polysubstituted spiropentanes with multiple stereocenters. By starting with enantiopure epoxides, enantiopure spiropentanes can be accessed.[1]

Data Summary and Comparison

| Method | Key Chiral Step | Precursor | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

| Chiral Auxiliary & Curtius | Diastereoselective alkylation/cyclopropanation | Chiral amide | Chiral auxiliary (e.g., pseudoephenamine), DPPA | High (can be enhanced by crystallization) | Well-established, reliable, stereoretentive amination | Multiple steps, requires stoichiometric chiral auxiliary |

| Asymmetric Cyclopropanation | Diastereoselective Simmons-Smith reaction | Chiral allenamide | Chiral auxiliary on allene | Moderate to good (substrate dependent) | Direct formation of amide precursor | Diastereoselectivity can be low, requires chiral allene |

| Carbometalation | Diastereoselective carbometalation | Enantiopure cyclopropene | Organocopper reagents | High (dependent on starting material) | Access to complex polysubstituted spiropentanes | Requires synthesis of specialized starting materials |

Conclusion and Future Outlook

The enantioselective synthesis of Spiro[2.2]pentan-1-amine is a challenging yet achievable goal for medicinal chemists. The strategy involving a chiral auxiliary to generate an enantiomerically enriched carboxylic acid precursor, followed by a stereoretentive Curtius rearrangement, represents a reliable and well-documented pathway to this valuable building block. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and scalable catalytic asymmetric methods for the synthesis of Spiro[2.2]pentan-1-amine and its derivatives will undoubtedly be a key area of future research. The insights and protocols provided in this guide offer a solid foundation for researchers to incorporate this unique and promising scaffold into their drug development pipelines.

References

-

Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

-

Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. [Link]

-

Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. [Link]

-

Blangetti, M., & O'Shea, D. (2020). Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y., et al. (2019). Organocatalytic asymmetric synthesis of highly functionalized spiro-thiazolone–cyclopropane-oxindoles bearing two vicinal spiro quaternary centers. Organic Chemistry Frontiers. [Link]

-

Hsung, R. P., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry. [Link]

-

Blangetti, M., & O'Shea, D. (2020). Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. RCSI Repository. [Link]

-

Gómez-Bengoa, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Hsung, R. P., et al. (2014). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

-

Hsung, R. P., et al. (2015). 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. PMC. [Link]

-

Jana, A., et al. (2020). Synthesis of Highly Functionalized Spirocycles and Pentafulvene‐Containing Dyes Involving 2‐(2′‐ketoalkyl)‐1,3‐indandiones. ResearchGate. [Link]

-

de Oliveira, A. C., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. [Link]

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. [Link]

-

Lebel, H., et al. (2005). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chemical Science. [Link]

-

Gómez-Bengoa, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

-

Ley, S. V., et al. (2008). Curtius Reactions. Professor Steven V. Ley Research Group. [Link]

-

Enders, D., & Wang, C. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]

-

Ramón, D. J., et al. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines using terminal alkynes and Me2Zn in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine with mod- erate to excellent enantioselectivity under mild reaction conditions is described. Organic & Biomolecular Chemistry. [Link]

-

Sviridovs, D., et al. (2022). Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones. MDPI. [Link]

-

Barrio, P., & López-Carrillo, V. (2023). Enantioselective synthesis of chiral BCPs. PMC. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. scispace.com [scispace.com]

- 6. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Embracing Three-Dimensionality in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Spiropentane Derivatives

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this two-dimensional thinking has its limits. Nature, however, operates in three dimensions. The intricate pockets and clefts of biological targets demand molecules with precise spatial arrangements. This guide delves into the world of spiropentane derivatives, a class of compounds that epitomize the shift towards three-dimensional molecular design. Their unique, rigid, and highly strained architecture offers a compelling toolkit for the modern drug hunter, providing novel ways to navigate chemical space and address complex biological challenges. As a Senior Application Scientist, my goal is not just to present data, but to illuminate the underlying principles and strategic thinking that drive the exploration of this fascinating chemical scaffold.

The Spiropentane Motif: A Structural Anomaly with Strategic Advantages

Spiropentane, the smallest spiro-fused cycloalkane, is a molecule of profound structural interest.[1] Comprising two cyclopropane rings sharing a single carbon atom, its structure is defined by extreme bond-angle strain and a rigid, well-defined three-dimensional geometry.[1][2] This is not merely a chemical curiosity; it is a strategic starting point for drug design.

1.1. Physicochemical Implications of the Spiro[2.2]pentane Core

The incorporation of a spiropentane unit into a molecule imparts a unique set of physicochemical properties that can be leveraged to overcome common drug development hurdles.[3]

-

Lipophilicity and Solubility: The high sp³ character of the spiropentane core generally increases lipophilicity. However, its rigid structure prevents the conformational "greasy patch" collapse typical of floppy alkyl chains, leading to a more nuanced effect on solubility. This allows for fine-tuning of the delicate balance between solubility and permeability, a key challenge in optimizing oral bioavailability.[4][5]

-

Metabolic Stability: The C-H bonds on the spiropentane core are sterically shielded and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This inherent resistance to degradation can significantly prolong a drug's half-life, reducing dosing frequency and improving patient compliance.

-

Conformational Rigidity: Unlike flexible linkers, the spiropentane scaffold locks substituents into precise, non-coplanar vectors.[7] This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency and selectivity.[8] The rigid framework allows chemists to project functional groups into specific regions of a binding pocket with high precision.

1.2. Spiropentane as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical group that can replace another while retaining similar biological activity. The spiropentane moiety is increasingly explored as a saturated, three-dimensional bioisostere for common planar motifs like benzene rings or gem-dimethyl groups.[3][9] While larger spirocycles like spiro[3.3]heptane have been successfully used as benzene bioisosteres, the smaller, more strained spiropentane offers a different geometric and electronic profile, providing a unique tool for scaffold hopping and intellectual property generation.[9][10]

Synthesis of Spiropentane Derivatives: Controlled Access to 3D Space

The therapeutic potential of spiropentanes can only be realized through efficient and controllable synthetic methods. The high strain energy of the core makes its construction non-trivial, but several robust strategies have been developed.[1][11] The choice of method is dictated by the desired substitution pattern, required stereochemical control, and scalability.

2.1. Key Synthetic Approaches

-

Carbene Addition to Methylenecyclopropanes: This is a widely used and powerful method for creating the spiropentane skeleton.[11] A carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., Rhodium, Copper), adds across the double bond of a methylenecyclopropane precursor. The advantage of this approach is the ability to introduce functionality via the carbene precursor. Chiral catalysts can be employed to achieve enantioselective synthesis.[1][12]

-

Intramolecular Displacement: This strategy involves forming one of the cyclopropane rings via an intramolecular nucleophilic substitution.[13] A common pathway involves a cyclopropylmethyl derivative bearing a good leaving group, which is then displaced by an enolate or other nucleophile to close the second ring.[13] This method is particularly useful for accessing monosubstituted spiropentanes.

-

Tandem Carbometalation/Intramolecular Substitution: A more advanced strategy allows for the stereoselective synthesis of polysubstituted spiropentanes.[1][14] It involves the regio- and diastereoselective addition of an organometallic reagent to a cyclopropene, followed by an intramolecular substitution to form the second ring.[14] This powerful technique can create up to five contiguous stereocenters in a single, controlled transformation.[1]

Diagram 1: Comparative Synthetic Workflow A high-level comparison of the two primary synthetic routes to the spiropentane core.

Caption: High-level comparison of major synthetic pathways to spiropentane derivatives.

Biological Activities and Therapeutic Applications

The unique structural features of spiropentane derivatives have led to their exploration in a wide range of therapeutic areas. Their ability to act as rigid scaffolds has proven fruitful in developing potent and selective modulators of various biological targets.[15]

3.1. Anticancer Activity

Spiro compounds, in general, are a rich source of anticancer agents.[15][16][17] Spiropentane derivatives contribute to this field by providing novel scaffolds that can be decorated with pharmacophores to target various cancer-related pathways.

-

Mechanism of Action: While diverse, common mechanisms for spiro-based anticancer agents include the inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of cell signaling pathways like p53.[18]

-

Observed Activity: Spiro-heterocyclic compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including colon carcinoma (HCT116), prostate carcinoma (PC3), and leukemia (HL60).[19][20] In some cases, the potency has exceeded that of reference compounds like 5-fluorouracil.[8]

Table 1: In Vitro Antiproliferative Activity of Selected Spiro Compounds

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | HCT116 (Colon) | 52.81 | [19] |

| 1c | PC3 (Prostate) | 74.40 | [19] |

| 1c | HL60 (Leukemia) | 49.72 | [19] |

| 1c | SNB19 (Astrocytoma) | 101 | [19] |

Data extracted from a study on spirocycles synthesized via multicomponent domino reactions.[19]

3.2. Antiviral Activity

Spiropentane nucleoside mimics are a notable class of antiviral agents.[11] By replacing the flexible sugar moiety of a natural nucleoside with a rigid spiropentane scaffold, researchers have developed compounds with potent activity against several viruses.

-

Target Viruses: These mimics have shown inhibitory effects against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), human immunodeficiency virus (HIV-1), and hepatitis B virus (HBV).[21]

-

Causality of Design: The rigid spiropentane core positions the nucleobase and the phosphate-mimicking group in a defined spatial orientation. This pre-organization can enhance binding to viral enzymes like polymerases or reverse transcriptases while potentially avoiding recognition by host cell kinases, which can be a source of toxicity. The stereochemistry of the substituents on the spiropentane ring is critical for activity, with different isomers exhibiting vastly different biological profiles.[21]

3.3. Applications in Neuroscience

The ability of spirocycles to provide three-dimensional diversity is highly valuable in neuroscience drug discovery, where targets are often complex receptors and ion channels in the central nervous system (CNS).[22] While specific examples of spiropentane derivatives in clinical neuroscience are still emerging, the principles are well-established. The rigid scaffold can help achieve the high selectivity required to target specific receptor subtypes (e.g., within the serotonin or dopamine families), thereby minimizing off-target effects that often lead to undesirable side effects like sedation or movement disorders.[22]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in science is built on reproducible, well-described methods. The following protocols are presented not just as steps, but as self-validating systems, with inherent checks and expected outcomes grounded in experience.

4.1. Protocol: Synthesis of a Spiropentane Carboxylate via Rhodium-Catalyzed Cyclopropanation

This protocol describes a common method for synthesizing a functionalized spiropentane core, adapted from methodologies reported in the literature.[21]

Objective: To synthesize ethyl 2-spiropentanecarboxylate from methylenecyclopropane and ethyl diazoacetate.

Materials:

-

Methylenecyclopropane (volatile liquid, handle with care)

-

Ethyl diazoacetate (potentially explosive, handle behind a blast shield)

-

Rhodium(II) octanoate dimer [Rh₂(OAc)₄] (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

System Preparation (The Dry Run): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all joints are well-greased and the system is leak-tight. Causality: The catalyst is sensitive to moisture and air, and the diazo reagent can be hazardous. An inert, dry atmosphere is non-negotiable for safety and reproducibility.

-

Reagent Charging: Dissolve Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM (20 mL) in the reaction flask. In the dropping funnel, prepare a solution of ethyl diazoacetate (1.0 eq) and methylenecyclopropane (1.5 eq) in anhydrous DCM (50 mL). Insight: Using an excess of the volatile methylenecyclopropane ensures the more valuable diazo compound is fully consumed.

-

Controlled Addition (The Key to Safety): Cool the reaction flask to 0°C using an ice bath. Begin the dropwise addition of the diazo solution over 2-3 hours. Vigorous nitrogen evolution will be observed. Causality: Slow addition is critical to control the reaction rate and temperature. A rapid, uncontrolled decomposition of diazoacetate can be dangerous and leads to side products.

-

Reaction Monitoring (The Validation Step): After addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the characteristic yellow color of the diazo compound is a good visual indicator of completion. Self-Validation: A clean conversion on TLC with a single major new spot (lower Rf than starting materials) indicates a successful reaction.

-

Workup and Purification: Quench the reaction by adding a few drops of acetic acid to neutralize the catalyst. Concentrate the mixture under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of isomers. Insight: The product will be a mixture of four stereoisomers which may be separable by careful chromatography or used as a mixture for initial screening.[21]

4.2. Protocol: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a standard workflow for assessing the cytotoxic effects of newly synthesized spiropentane derivatives on a cancer cell line.

Objective: To determine the IC₅₀ value of a spiropentane derivative against the HCT116 human colon cancer cell line.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (spiropentane derivative), dissolved in DMSO to make a 10 mM stock

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates, sterile

-

Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent results.

-

Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (doxorubicin), and vehicle control (DMSO). Self-Validation: Including both positive and vehicle controls is essential. The vehicle control defines 100% viability, while the positive control confirms the assay is responsive.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Insight: The incubation time is critical and should be optimized for the specific cell line and compound class. 72 hours is a common endpoint for cytotoxicity assays.

-

MTT Addition and Formazan Crystal Formation: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

Solubilization and Measurement: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis (The Quantitative Output): Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

Diagram 2: Logic of Bioisosteric Replacement Illustrating the strategic replacement of a planar group with a 3D spiropentane core.

Caption: The strategic rationale for using spiropentane as a bioisostere in drug design.

Future Outlook and Emerging Applications

The exploration of spiropentane derivatives in medicinal chemistry is still in its ascendancy. While significant progress has been made in synthesis and in demonstrating broad biological activity, several exciting frontiers remain.

-

Advanced Stereoselective Synthesis: The development of more general and scalable methods for controlling all stereocenters on a polysubstituted spiropentane will be crucial for unlocking its full potential.[1][14]

-

Photoredox and Electrochemical Methods: Emerging synthetic techniques may provide novel, milder routes to these strained systems, expanding the accessible chemical space.

-

Protein Degraders and Molecular Glues: The rigid, three-dimensional nature of the spiropentane scaffold makes it an ideal platform for designing linkers in PROTACs or other heterobifunctional molecules, where precise vectoral projection is paramount.

-

Fragment-Based Drug Discovery (FBDD): Small, functionalized spiropentane fragments could serve as powerful 3D starting points for FBDD campaigns, enabling the exploration of deep, complex binding pockets that are intractable for flatter fragment libraries.

References

-

Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society. (2022, September 11). Retrieved from [Link]

-

Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Spiropentane Derivatives via Intramolecular Displacement - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of New Monosubstituted Spiropentanes - ResearchGate. (2026, January 18). Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (n.d.). Retrieved from [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved from [Link]

-

Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021, April 5). Retrieved from [Link]

-

Spiropentane | C5H8 | CID 9088 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024, February 26). Retrieved from [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved from [Link]

-

(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. (2024, January 22). Retrieved from [Link]

-

Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022, November 19). Retrieved from [Link]

-

Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

-

Physicochemical Descriptors in Property-Based Drug Design - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed. (n.d.). Retrieved from [Link]

-

Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (n.d.). Retrieved from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

-

Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - eScholarship.org. (2021, May 1). Retrieved from [Link]

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchGate. (2025, October 13). Retrieved from [Link]

Sources

- 1. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiropentane | C5H8 | CID 9088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Spiro[2.2]pentan-1-amine

Introduction: The Unique Spiro[2.2]pentane Scaffold

Spiro[2.2]pentan-1-amine presents a fascinating and challenging substrate for synthetic chemists. As the smallest member of the triangulane family, the spiro[2.2]pentane core is characterized by extreme ring strain and a rigid, three-dimensional architecture.[1][2] This unique topology makes it an attractive building block in medicinal chemistry and materials science, where precise control over molecular shape is paramount. N-alkylated derivatives of spiro[2.2]pentan-1-amine are of particular interest as they can serve as novel scaffolds for the development of conformationally constrained analogues of biologically active molecules.[2][3]

However, the inherent strain and steric hindrance of the spiropentyl group demand careful consideration when selecting N-alkylation conditions. This guide provides a detailed overview of robust and adaptable protocols for the N-alkylation of spiro[2.2]pentan-1-amine, with a focus on explaining the rationale behind the chosen methodologies to empower researchers in their synthetic endeavors.

Challenges and Considerations in N-Alkylation

The primary amine of spiro[2.2]pentan-1-amine is attached to a cyclopropyl ring, which is part of a highly strained system. This presents two main challenges:

-

Steric Hindrance: The spirocyclic framework can sterically encumber the nitrogen atom, potentially slowing down the rate of N-alkylation.

-

Ring Strain: The high degree of strain in the spiro[2.2]pentane system might lead to undesired side reactions under harsh conditions, such as ring-opening or rearrangement.

Therefore, the selection of mild and efficient N-alkylation methods is crucial for achieving high yields and preserving the integrity of the spiropentyl core.

Recommended N-Alkylation Methodologies

Two primary methods are recommended for the N-alkylation of spiro[2.2]pentan-1-amine: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will depend on the desired alkyl substituent and the available starting materials.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of primary amines.[4][5] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and generally avoids the problem of over-alkylation that can plague other methods.[4]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[6] It is mild enough to not reduce the aldehyde or ketone starting material but is sufficiently reactive to reduce the iminium ion formed in situ. Its selectivity is crucial for the success of this one-pot reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often less toxic and equally effective.[4]

-

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.[6] For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can accelerate imine formation.[7]

-

Temperature Control: The reaction is typically carried out at room temperature, which is mild enough to prevent decomposition of the strained spiropentane ring.

Experimental Workflow for Reductive Amination:

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve spiro[2.2]pentan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated spiro[2.2]pentan-1-amine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward approach to forming C-N bonds.[8] However, for primary amines, this method can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve selective mono-alkylation of spiro[2.2]pentan-1-amine, careful control of the reaction conditions is essential.[9][10]

Causality of Experimental Choices:

-

Stoichiometry Control: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation. However, a more robust strategy involves using the amine as the limiting reagent and carefully controlling the addition of the alkylating agent.

-

Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction without competing in the alkylation.

-

Solvent Choice: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents that can facilitate the Sₙ2 reaction.

-

Temperature Management: The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to control the reaction rate and minimize side products.[9]

Logical Relationship for Direct Alkylation:

Caption: Key parameters influencing direct N-alkylation selectivity.

Detailed Protocol: Direct Alkylation

-

Reactant Preparation: To a solution of spiro[2.2]pentan-1-amine (1.0 eq.) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at 0 °C to control the initial reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[9]

-

Work-up: Upon completion, filter off any inorganic salts. If DMF is used as the solvent, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). If MeCN is used, it can be removed under reduced pressure, and the residue partitioned between water and an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Summary of N-Alkylation Conditions

| Method | Alkylating Agent | Reagents | Solvent | Temperature | Key Advantages | Potential Challenges |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, (cat. AcOH) | DCM, DCE | Room Temp | High selectivity for mono-alkylation; mild conditions; one-pot procedure. | Requires carbonyl compound; imine formation can be slow for hindered ketones. |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | MeCN, DMF | 0 °C to 60 °C | Simple procedure; wide range of alkyl halides available. | Risk of over-alkylation; may require careful optimization of conditions. |

Conclusion

The N-alkylation of spiro[2.2]pentan-1-amine, while presenting unique challenges due to steric hindrance and ring strain, can be effectively achieved through well-established synthetic methodologies. Reductive amination offers a highly selective and mild approach, making it the preferred method for many applications. Direct alkylation provides a simpler alternative, though it requires more careful control to ensure selective mono-alkylation. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals working with this novel and promising chemical scaffold.

References

-

Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331–3337. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews, 100(1), 93–142. [Link]

-

Sayyed, M. A., & McCarthy, J. R. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(18), e30089. [Link]

-

National Center for Biotechnology Information (n.d.). Spiro[2.2]pentan-1-amine. In PubChem Compound Database. Retrieved from [Link]

-

Sung, R. H., et al. (2009). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal (n.d.). Arylamine synthesis by amination (alkylation). [Link]

-

Li, X., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

-

Gunda, P. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4966. [Link]

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. PubMed. [Link]

-

Wikipedia (n.d.). Reductive amination. [Link]

-

Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

-

Ruano, J. L. G., Parra, A., Alemán, J., Yuste, F., & Mastranzo, V. M. (2009). Monoalkylation of primary amines and N-sulfinylamides. Chemical Communications, (4), 404-406. [Link]

-

The Organic Chemist (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

Kumar, S., & Kumar, S. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(100), 82259-82263. [Link]

-

Klapötke, T. M., Krumm, B., & Riedelsheimer, C. (2022). Spectroscopic, Structural and Energetic Properties of Pentanitroaniline. Propellants, Explosives, Pyrotechnics, 47(5), e202100372. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: High-Throughput Synthesis of Novel Amide and Amine Libraries Utilizing Spiro[2.2]pentan-1-amine hydrochloride

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic ring systems to explore the rich, three-dimensional chemical space. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target specificity, and novel intellectual property.[1] Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid yet spatially complex framework that can orient substituents in well-defined vectors.[2][3] The rigidity of spiro junctions can lead to more selective and potent interactions with biological targets.[2]

The spiro[2.2]pentane moiety, the simplest spirocycle, is a particularly attractive building block.[4] Its highly strained and compact structure imparts unique conformational properties and a distinct exit vector for appended functionalities.[5] The use of spiro[2.2]pentan-1-amine hydrochloride allows for the direct incorporation of this desirable scaffold into compound libraries via common and robust chemical transformations. This application note provides detailed protocols for the parallel synthesis of amide and secondary amine libraries using this compound, tailored for drug discovery and development professionals.

The Strategic Advantage of the Spiro[2.2]pentane Scaffold

The incorporation of the spiro[2.2]pentane core into small molecules offers several key advantages:

-

Increased Three-Dimensionality (sp³ Character): The quaternary spiro-carbon inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and more specific target engagement.

-

Novel Chemical Space: The unique topology of the spiro[2.2]pentane scaffold allows for the exploration of previously underrepresented areas of chemical space, providing access to novel compound series.[5]

-

Conformational Rigidity: The rigid framework of the spirocycle reduces the number of accessible conformations of a molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[6]

-

Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties such as lipophilicity (LogP) and aqueous solubility, which are critical for bioavailability and pharmacokinetic profiles.[7]

Core Reactions and Workflow for Library Generation

This guide focuses on two primary, high-yielding reactions for library generation starting from this compound: amide bond formation and reductive amination . These reactions were chosen for their broad substrate scope, reliability, and amenability to high-throughput parallel synthesis formats.

Figure 1: General workflow for library generation.

Protocol 1: Parallel Amide Coupling in a 96-Well Format

This protocol describes the coupling of a diverse set of carboxylic acids to this compound. The use of HATU as a coupling agent is recommended for its efficiency, even with sterically hindered amines.[8]

Causality Behind Experimental Choices:

-

Amine Salt Handling: Spiro[2.2]pentan-1-amine is used as its hydrochloride salt for improved stability and handling. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ for the reaction to proceed. Two equivalents of base are used: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction.

-

Coupling Reagent: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective peptide coupling reagent that rapidly converts carboxylic acids to activated esters, minimizing side reactions and racemization. It is particularly effective for challenging couplings.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solubilizes a wide range of reactants and reagents, making it ideal for library synthesis.

-

Purification: Solid-phase extraction (SPE) is a robust and automatable method for the parallel purification of compound libraries, efficiently removing excess reagents and byproducts.[9][10]

Materials and Reagents:

-

This compound

-

Carboxylic acid library (as stock solutions in DMF)

-

HATU (as a stock solution in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

96-well reaction blocks with sealing mats

-

Automated liquid handler or multichannel pipettes

-

SPE cartridges (e.g., C18 or appropriate ion-exchange resin)

Step-by-Step Methodology:

-

Preparation of Reagent Stock Solutions:

-

This compound: Prepare a 0.2 M solution in anhydrous DMF.

-

Carboxylic Acid Library: Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a 96-well plate format.

-

HATU: Prepare a 0.22 M solution in anhydrous DMF. Note: Prepare this solution fresh before use.

-

DIPEA: Prepare a 0.4 M solution in anhydrous DMF.

-

-

Reaction Assembly (in a 96-well reaction block):

-

To each well, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid solution from the library plate.

-

Add 110 µL (22 µmol, 1.1 eq) of the HATU solution to each well.

-

Add 100 µL (40 µmol, 2.0 eq) of the DIPEA solution to each well.

-

Initiate the reaction by adding 100 µL (20 µmol, 1.0 eq) of the this compound solution to each well.

-

-

Reaction Incubation:

-

Seal the 96-well reaction block securely with a sealing mat.

-

Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

-

-

High-Throughput Workup and Purification (SPE):

-

Quenching: Add 200 µL of water to each well to quench the reaction.

-

SPE Cartridge Conditioning: Condition a 96-well SPE plate (e.g., C18, 100 mg) by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Loading: Transfer the quenched reaction mixtures from the reaction block to the conditioned SPE plate.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove salts and water-soluble impurities.

-

Elution: Elute the desired amide products with 1 mL of methanol into a clean 96-well collection plate.

-

Solvent Evaporation: Concentrate the collection plate to dryness using a centrifugal evaporator. The resulting compounds are typically of sufficient purity for primary screening.

-

Summary of Amide Coupling Conditions:

| Parameter | Condition | Rationale |

| Amine | Spiro[2.2]pentan-1-amine HCl | Stable, crystalline solid for easy handling. |

| Carboxylic Acid | 1.0 eq | Limiting reagent in the screen. |

| Coupling Agent | HATU (1.1 eq) | Highly efficient for hindered amines. |

| Base | DIPEA (2.0 eq) | Neutralizes HCl salt and facilitates coupling. |

| Solvent | Anhydrous DMF | Excellent solubility for diverse substrates. |

| Temperature | Room Temperature | Mild conditions minimize side reactions. |

| Time | 12-16 hours | Allows for completion of challenging couplings. |

| Purification | C18 SPE | Rapid, parallel purification method.[9] |

Protocol 2: Parallel Reductive Amination in a 96-Well Format

This protocol enables the synthesis of a secondary amine library by reacting spiro[2.2]pentan-1-amine with a diverse set of aldehydes and ketones.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and does not reduce the starting aldehyde or ketone at an appreciable rate, minimizing side product formation.

-

Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations as it is compatible with STAB and effectively solubilizes the intermediate iminium ion.

-

Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the intermediate iminium ion, which is the species that is reduced by STAB.

-

Workup: A basic aqueous workup is employed to quench the reaction, remove the boron byproducts, and ensure the final amine product is in its free base form.

Figure 2: Reductive Amination Workflow.

Materials and Reagents:

-

This compound

-

Aldehyde/ketone library (as stock solutions in DCE)

-

Sodium triacetoxyborohydride (STAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

96-well reaction blocks with sealing mats

Step-by-Step Methodology:

-

Preparation of Reagent Stock Solutions:

-

Aldehyde/Ketone Library: Prepare 0.2 M stock solutions of each carbonyl compound in DCE in a 96-well plate format.

-

-

Reaction Assembly (in a 96-well reaction block):

-

To each well, add 100 µL (20 µmol, 1.0 eq) of the desired aldehyde or ketone solution.

-

Add a solution of this compound (21.5 µmol, 1.05 eq) and DIPEA (22 µmol, 1.1 eq) in 100 µL of DCE.

-

Seal the block and allow the mixture to stir for 30 minutes at room temperature to facilitate imine/enamine formation.

-

Unseal the block and add sodium triacetoxyborohydride (STAB) (30 µmol, 1.5 eq) to each well, preferably as a solid using an automated powder dispenser or as a freshly prepared slurry in DCE.

-

-

Reaction Incubation:

-

Reseal the 96-well reaction block securely.

-

Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.

-

-

High-Throughput Workup:

-

Quenching: Carefully add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the excess reducing agent and neutralize the reaction.

-

Extraction: Add 400 µL of dichloromethane (DCM) to each well. Seal the block and shake vigorously for 5 minutes.

-

Phase Separation: Centrifuge the block to ensure clean phase separation.

-

Collection: Carefully remove the lower organic layer using an automated liquid handler or multichannel pipette and transfer it to a clean 96-well collection plate.

-

Solvent Evaporation: Concentrate the collection plate to dryness using a centrifugal evaporator.

-

Summary of Reductive Amination Conditions:

| Parameter | Condition | Rationale |

| Amine | Spiro[2.2]pentan-1-amine HCl (1.05 eq) | Slight excess to drive reaction to completion. |

| Carbonyl | Aldehyde or Ketone (1.0 eq) | Limiting reagent. |

| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild, selective reagent for reductive amination. |

| Base | DIPEA (1.1 eq) | Neutralizes the HCl salt. |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, ideal for this transformation. |

| Temperature | Room Temperature | Sufficient for most substrates. |

| Time | 12-18 hours | Ensures complete conversion. |

| Workup | Aqueous NaHCO₃ / DCM LLE | Quenches reaction and removes byproducts. |

Conclusion

This compound is a valuable and versatile building block for the generation of compound libraries with high three-dimensionality. The protocols outlined in this application note provide robust and scalable methods for the parallel synthesis of novel amide and secondary amine libraries. These methods are designed for high-throughput workflows, incorporating automated liquid handling and parallel purification techniques to accelerate the drug discovery process. By leveraging the unique structural features of the spiro[2.2]pentane scaffold, researchers can efficiently explore novel chemical space and develop new lead compounds with improved drug-like properties.

References

-

Wleklinski, M., Carpenter, P. M., Dykstra, K. D., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

-

Gurbych, O., Pavliuk, P., Krasnienkov, D., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Preprint. [Link]

-

Nikolaev, A. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]

-

Kappe, C. O. (2024). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry. [Link]

-

Di-Poï, N., & Oger, N. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6889. [Link]

-

Perreault, H. (2024). Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction. ResearchGate. [Link]

-

Ros-Lis, J. V., & Tatay, S. (2024). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

-

Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

-

Afonso, C. A. M. (2017). Special Issue "Advances in Spiro Compounds". Molecules. [Link]

-

Lowe, J. T. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Omega. [Link]

-

Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

-

Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

-

Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). Spiro Compounds. MeSH Browser. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Spiro Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. mskcc.org [mskcc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Parallel purification of microscale libraries via automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Spiro[2.2]pentane Motif: A New Frontier in PET Ligand Development for Enhanced In Vivo Stability and Brain Penetration

Introduction: The Quest for Superior PET Tracers and the Rise of Strained Scaffolds

Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into physiological and pathological processes in vivo. The efficacy of PET imaging is intrinsically linked to the quality of the radiotracer employed. An ideal PET ligand should exhibit high affinity and selectivity for its target, favorable pharmacokinetics, including rapid clearance from non-target tissues, and, crucially, high metabolic stability to ensure that the detected signal originates from the intact tracer at the target site.[1][2] Furthermore, for neuroimaging applications, the ability to efficiently cross the blood-brain barrier (BBB) is paramount.

In the relentless pursuit of improved PET tracers, medicinal chemists are increasingly turning to novel molecular scaffolds that can impart desirable physicochemical properties. Among these, strained cyclic systems have garnered significant attention. The spiro[2.2]pentane framework, a unique and highly rigid carbocycle, has emerged as a compelling structural motif in drug discovery.[1][3] Its inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) offer a distinct departure from the flat, aromatic structures prevalent in many traditional PET ligands. This guide provides a detailed exploration of the application of Spiro[2.2]pentan-1-amine in the synthesis of next-generation PET ligands, focusing on the rationale behind its use, detailed synthetic protocols, and the anticipated advantages in terms of in vivo performance.

The incorporation of the spiro[2.2]pentane moiety is hypothesized to enhance metabolic stability by shielding susceptible metabolic soft spots within the ligand structure.[4] The rigid conformation of the spirocycle can also pre-organize the pharmacophoric elements for optimal target binding, potentially leading to increased affinity and selectivity. Moreover, the lipophilic nature of the spiro[2.2]pentane core, coupled with its unique shape, may facilitate passive diffusion across the BBB, a critical hurdle for central nervous system (CNS) targeted tracers.[2]

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the use of Spiro[2.2]pentan-1-amine in the cutting-edge field of PET radiopharmaceutical development.

Part 1: The Strategic Advantage of Spiro[2.2]pentan-1-amine in PET Ligand Design

The decision to incorporate Spiro[2.2]pentan-1-amine into a PET ligand is a strategic one, driven by the desire to overcome common challenges in radiotracer development. The unique structural features of this amine offer several potential benefits:

-

Enhanced Metabolic Stability: The compact and rigid nature of the spiro[2.2]pentane cage can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to adjacent chemical bonds. This "metabolic shielding" can significantly reduce the rate of biotransformation, leading to a higher proportion of intact tracer in circulation and at the target site.[4][5] This is particularly advantageous for tracers labeled with longer-lived isotopes like fluorine-18, where in vivo stability over several hours is desirable.

-

Improved Blood-Brain Barrier Permeability: For PET ligands targeting the CNS, traversing the BBB is a major challenge. The lipophilicity and three-dimensional shape of the spiro[2.2]pentane moiety can enhance passive diffusion across the lipid-rich membranes of the BBB. By replacing more polar or flexible aliphatic chains with this rigid, lipophilic scaffold, it is possible to fine-tune the overall lipophilicity of the molecule to fall within the optimal range for brain penetration (typically a logD of 1-3).[2]

-

Conformational Rigidity and Target Affinity: The rigid spiro[2.2]pentane scaffold restricts the conformational freedom of the molecule. This pre-organization can lock the pharmacophore in a bioactive conformation, reducing the entropic penalty upon binding to the target receptor or enzyme. This can translate to higher binding affinity and, in some cases, improved selectivity.[6]

-

Novel Chemical Space: The use of the spiro[2.2]pentane motif allows for the exploration of novel chemical space, moving away from the often-overcrowded intellectual property landscape of traditional heterocyclic and aromatic scaffolds. This can provide a competitive advantage in drug discovery programs.

The following sections will provide detailed protocols for the synthesis of a model PET ligand incorporating Spiro[2.2]pentan-1-amine, illustrating how these theoretical advantages can be translated into practice.

Part 2: Synthesis of a Model PET Ligand Precursor

The successful radiosynthesis of a PET ligand hinges on the availability of a suitable precursor molecule. This precursor must be designed to allow for the efficient and regioselective incorporation of the positron-emitting radionuclide in the final step of the synthesis. For the purposes of this guide, we will outline the synthesis of a versatile precursor for the [¹⁸F]fluorination of a model compound, N-([¹⁸F]fluoroethyl)-spiro[2.2]pentan-1-amine. The precursor, N-(2-tosyloxyethyl)-spiro[2.2]pentan-1-amine, can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of N-(2-Hydroxyethyl)-spiro[2.2]pentan-1-amine

This protocol describes the synthesis of the alcohol intermediate required for the subsequent tosylation step.

Materials:

-

Spiro[2.2]pentan-1-amine hydrochloride

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-